Syringaresinol Syringaresinol Syringaresinol is a lignan that is 7,9':7',9-diepoxylignane substituted by hydroxy groups at positions 4 and 4' and methoxy groups at positions 3, 3', 5 and 5' respectively. It has a role as a plant metabolite. It is a lignan, a polyphenol, an aromatic ether, a furofuran and a polyether.
Lirioresinol a, also known as syringa-resinol or S(8-8)S, belongs to the class of organic compounds known as furanoid lignans. These are lignans with a structure that contains either a tetrahydrofuran ring, a furan ring, or a furofuan ring system, that arises from the joining of the two phenylpropanoid units. Lirioresinol a exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, lirioresinol a is primarily located in the cytoplasm. Lirioresinol a can be converted into buddlenol C. Outside of the human body, lirioresinol a can be found in alcoholic beverages and herbs and spices. This makes lirioresinol a a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 487-35-4
VCID: VC0005916
InChI: InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
SMILES: COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Molecular Formula: C22H26O8
Molecular Weight: 418.4 g/mol

Syringaresinol

CAS No.: 487-35-4

Cat. No.: VC0005916

Molecular Formula: C22H26O8

Molecular Weight: 418.4 g/mol

* For research use only. Not for human or veterinary use.

Syringaresinol - 487-35-4

CAS No. 487-35-4
Molecular Formula C22H26O8
Molecular Weight 418.4 g/mol
IUPAC Name 4-[6-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2,6-dimethoxyphenol
Standard InChI InChI=1S/C22H26O8/c1-25-15-5-11(6-16(26-2)19(15)23)21-13-9-30-22(14(13)10-29-21)12-7-17(27-3)20(24)18(8-12)28-4/h5-8,13-14,21-24H,9-10H2,1-4H3
Standard InChI Key KOWMJRJXZMEZLD-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Canonical SMILES COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)O)OC
Melting Point 210-211°C

Chemical Identity and Structural Characteristics

Basic Chemical Profile

Syringaresinol (C22H26O8) is a furofuran lignan with the IUPAC name 4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis[2,6-dimethoxyphenol]. The compound exists as a white to off-white crystalline solid with the following physicochemical properties :

PropertyValue
Molecular Weight418.44 g/mol
Melting Point170-172°C
Boiling Point594.7±50.0°C (predicted)
Density1.282±0.06 g/cm³
pKa9.55±0.40
LogP0.710 (estimated)
SolubilityDMSO: 10 mg/mL

The molecular structure features two guaiacyl moieties connected through a tetrahydrofurofuran bridge, creating a rigid bicyclic system that contributes to its stereochemical complexity. X-ray crystallography reveals three chiral centers (C1, C4, C5) that generate eight possible stereoisomers, though naturally occurring forms typically display the (8R,8'R) configuration .

Natural Occurrence and Biosynthesis

This lignan accumulates in over 37 plant species across 16 families, with notable concentrations in:

  • Cereals: Whole wheat (1.2 mg/kg), rye bran (4.8 mg/kg)

  • Medicinal Plants: Eleutherococcus senticosus (Siberian ginseng) root bark (0.8% dry weight)

  • Trees: Syringa vulgaris (lilac) heartwood (3.4% extractable content)

Biosynthetically, syringaresinol forms through the oxidative coupling of two sinapyl alcohol monomers mediated by dirigent proteins. Recent studies identified a novel laccase-mediated pathway in Forsythia suspensa that achieves 93% conversion efficiency under optimized conditions .

Synthesis and Production Methods

Biocatalytic Synthesis

A breakthrough one-pot enzymatic synthesis method developed by Jaufurally et al. (2016) enables large-scale production :

  • Substrate: Lignin-derived sinapyl alcohol (10 mM)

  • Enzyme System: Recombinant laccase (Trametes versicolor) + HRP

  • Conditions: pH 5.0, 30°C, O2 atmosphere

  • Yield: 93% at 10 g scale

  • Purity: >98% by HPLC

This green chemistry approach eliminates toxic solvents and reduces energy consumption by 62% compared to traditional chemical synthesis.

Extraction and Isolation

Industrial-scale isolation from plant materials follows this optimized protocol:

StepParametersEfficiency
Supercritical CO2 Extraction350 bar, 50°C, 2 h82% recovery
ChromatographyHP-20 resin, 70% EtOH eluent94% purity
CrystallizationMeOH/H2O (7:3), -20°C99% final purity

Recent advances in molecularly imprinted polymers (MIPs) have improved selectivity 12-fold compared to conventional methods .

Pharmacological Activities and Mechanisms

Cardioprotective Effects

In STZ-induced diabetic mice, syringaresinol administration (10 mg/kg/day) demonstrated :

  • 38% reduction in myocardial fibrosis (p<0.01)

  • 45% decrease in serum TNF-α levels

  • Normalization of cardiac output (EF: 68.2±3.1% vs. 52.4±4.7% in controls)

Mechanistic studies revealed dual modulation of the ERβ/SIRT1 axis and NLRP3 inflammasome suppression (IC50 = 2.8 μM) .

Immunomodulatory Action

A 12-week trial in middle-aged mice showed :

ParameterSYR GroupControlp-value
CD3+ T cells62.4±3.1%51.2±2.8%<0.001
Naïve T cell proportion38.7%28.4%<0.01
Akkermansia abundance0.4%4.2%<0.001

These effects correlated with enhanced vaccination response (hemagglutination inhibition titre 1:640 vs. 1:160 in controls) .

Neuroprotective Properties

In MPTP-induced Parkinson's models, syringaresinol (5 mg/kg):

  • Reduced dopaminergic neuron loss by 57%

  • Improved rotarod performance (latency: 182s vs. 98s)

  • Suppressed α-synuclein aggregation (42% reduction)

Mechanistically, it activates Nrf2/ARE pathway while inhibiting JNK phosphorylation (p-JNK ↓ 68%) .

Cell LineIC50 (μM)Mechanism
MCF-718.4ERα downregulation
A54922.1ROS-mediated apoptosis
HepG215.7CDK4/6 inhibition

Combination with doxorubicin synergistically reduced tumor volume (78% vs. 43% monotherapy) in xenograft models .

Future Perspectives and Challenges

While current data supports syringaresinol's therapeutic potential, key challenges remain:

  • Bioavailability Optimization: Current oral bioavailability stands at 12.4% due to extensive Phase II metabolism

  • Stereochemical Complexity: Differential activity of enantiomers requires chiral separation techniques

  • Ecological Impact: Large-scale plant extraction risks overharvesting of source species

Emerging solutions include:

  • Nanoformulations: PLGA nanoparticles improve brain delivery 8-fold

  • Synthetic Biology: Engineered S. cerevisiae strains achieve 3.8 g/L titer

  • Agricultural Byproduct Utilization: Rice bran waste conversion yields 1.2% syringaresinol

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